
phenyl N-(2-morpholinoethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(2-morpholinoethyl)carbamate hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H18N2O3•HCl and a molecular weight of 286.75 .
Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2O3 . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of similar compounds, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been documented. These studies involve detailed NMR, IR, Mass spectral studies, and single crystal X-ray diffraction to confirm the structures. Such compounds have shown significant biological activity, including antibacterial, antioxidant, anti-TB, anti-diabetic, and potential anti-microbial properties (Mamatha S.V et al., 2019).
Biological Activity
- Research into the biological activities of related compounds has highlighted their potential in treating various conditions. For example, carbamate derivatives have been designed to combine inhibitory activities of both acetylcholine esterase (AChE) and monoamine oxidase (MAO), suggesting potential for the treatment of Alzheimer's disease. These compounds are synthesized via multistep procedures and tested for their in vitro activities, providing insights into the structure-activity relationships necessary for dual inhibitory action (J. Sterling et al., 2002).
Photophysical and Photochemical Properties
- The study of water-soluble derivatives of zinc(II) phthalocyanine compounds, which include morpholino groups, has shown promising results for the treatment of cancer via photodynamic therapy (PDT). These compounds exhibit excellent solubility in aqueous media, significant photophysical and photochemical properties in both DMSO and water solutions, and an ability to bind to proteins like bovine serum albumin (BSA), indicating potential for blood circulation and targeted therapy applications (S. Çolak et al., 2016).
Cognitive Enhancement in Aging
- The sigma(1) receptor agonist, 2-(4-morpholinoethyl)-1-phenylcyclohexane-1-carboxylate hydrochloride (PRE-084), has been investigated for its potential to ameliorate spatial learning deficits in aged animals. This study highlights the potential of sigma(1) receptor agonists as cognitive enhancers, particularly in addressing age-related cognitive decline (T. Maurice, 2001).
Propiedades
IUPAC Name |
phenyl N-(2-morpholin-4-ylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(18-12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKTYQMXOKCWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

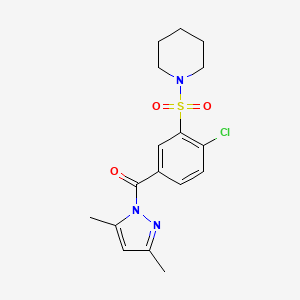
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
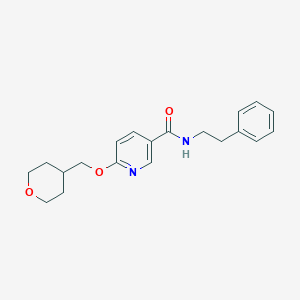
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
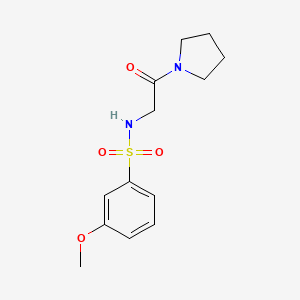
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
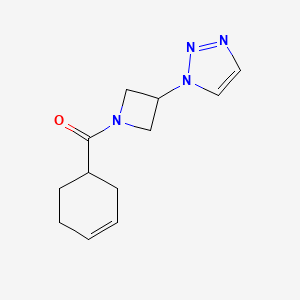
![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
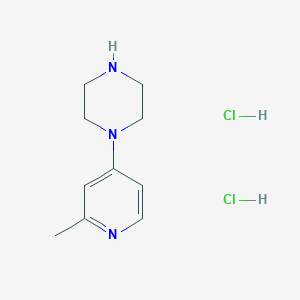
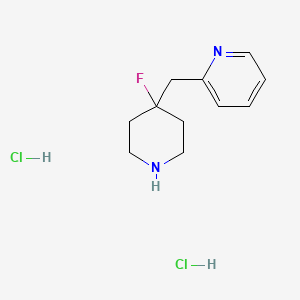
![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)